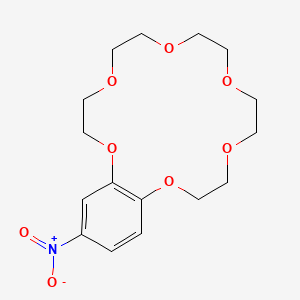

4-Nitrobenzo-18-crown-6

Description

4-Nitrobenzo-18-crown-6 (C₁₆H₂₃NO₈, MW: 357.36 g/mol) is a nitro-functionalized crown ether with a 18-membered macrocyclic ring containing six oxygen atoms and a para-nitrobenzene substituent . It is synthesized by nitration of benzo-18-crown-6 using nitric acid in a chloroform/acetic acid mixture, yielding a yellow crystalline solid (m.p. 82–86°C) after recrystallization from ethanol . The nitro group introduces strong electron-withdrawing effects, enhancing cation-binding selectivity and enabling further chemical modifications (e.g., reduction to 4-aminobenzo-18-crown-6) .

Properties

IUPAC Name |

20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXOKBZWNFJJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345156 | |

| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53408-96-1 | |

| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitrobenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo-18-crown-6 typically involves the nitration of benzo-18-crown-6. This process can be carried out by reacting benzo-18-crown-6 with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 4-aminobenzo-18-crown-6. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-Aminobenzo-18-crown-6.

Substitution: Various substituted benzo-18-crown-6 derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzo-18-crown-6 has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

Biology: The compound is used in the study of ion transport and membrane permeability. Its ability to form stable complexes with cations makes it useful in investigating biological ion channels and transport mechanisms.

Medicine: Research is ongoing into the potential use of crown ethers like this compound in drug delivery systems. Their ability to encapsulate ions and molecules could be harnessed to improve the delivery and efficacy of certain medications.

Industry: In industrial applications, this compound is used in the extraction and separation of metal ions from mixtures. Its selectivity for specific cations makes it valuable in processes such as metal recovery and purification.

Mechanism of Action

The mechanism of action of 4-Nitrobenzo-18-crown-6 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring provide a high electron density, which interacts with the positive charge of the cations, stabilizing them within the ring structure. This complexation can affect the solubility, reactivity, and transport properties of the cations, making this compound a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

4-Aminobenzo-18-crown-6

- Synthesis : Produced via catalytic hydrogenation (H₂/Pd-C) of 4-nitrobenzo-18-crown-6, achieving near-quantitative yields .

- Properties : Lower molecular weight (327.37 g/mol) and melting point (54–58°C) compared to the nitro derivative . IR spectra show NH stretching vibrations at 3355–3304 cm⁻¹, absent in the nitro precursor .

- Applications: The amino group enables conjugation with fluorophores (e.g., nitrobenzofurazan) for fluorescence-based cation sensing .

Dibenzo-18-crown-6

- Structure : Contains two benzene rings fused to the crown ether, stabilizing the macrocycle via intramolecular hydrogen bonds .

- Cation Selectivity : Prefers K⁺ ions, similar to this compound, but with reduced cavity flexibility due to aromatic rigidity .

- Thermodynamics: Exhibits lower vaporization enthalpy (ΔHvap) compared to non-aromatic crown ethers, as confirmed by gas chromatography studies .

Nitrobenzofurazan-Dibenzo-18-crown-6 Hybrid

4-tert-Butylbenzo-15-crown-5

- Cavity Size : Smaller 15-membered ring targets Na⁺ instead of K⁺ .

- Electronic Effects : The tert-butyl group is electron-donating, contrasting with the electron-withdrawing nitro group in this compound, leading to weaker cation interactions .

Structural and Functional Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | 357.36 | 82–86 | NO₂, C-O-C |

| 4-Aminobenzo-18-crown-6 | 327.37 | 54–58 | NH₂, C-O-C |

| Dibenzo-18-crown-6 | 360.40 | 158–163 | C₆H₅, C-O-C |

| 4-tert-Butylbenzo-15-crown-5 | 308.38 | Not reported | C(CH₃)₃, C-O-C |

Table 2: Spectral Signatures (IR)

| Compound | Key Peaks (cm⁻¹) |

|---|---|

| This compound | 1516 (NO₂), 1125 (C-O-C) |

| 4-Aminobenzo-18-crown-6 | 3355–3304 (NH₂), 1227 (C-O-C) |

| Dibenzo-18-crown-6 | 1460 (C=C), 1098 (C-O-C) |

Biological Activity

4-Nitrobenzo-18-crown-6 (4-NB18C6) is a macrocyclic compound belonging to the crown ether family, known for its ability to selectively bind cations. This article explores its biological activity, focusing on its interactions with various biological systems, including antimicrobial, anticancer, and immunomodulatory effects.

Structure and Properties

This compound has the chemical formula C16H23NO8 and features a nitro group that enhances its binding properties. The crown ether structure allows it to form complexes with metal ions, which is pivotal for its biological activity.

1. Antimicrobial Activity

4-NB18C6 exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can enhance the effectiveness of conventional antibiotics like rifampicin and tetracycline. In one study, the compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Shigella dysenteriae | 15 |

2. Anticancer Potential

The anticancer activity of 4-NB18C6 has been investigated through various assays. In vitro studies using human cancer cell lines (e.g., A549, MCF-7, HepG2) revealed that 4-NB18C6 exhibits moderate cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, particularly in the presence of sodium or chloride ions that facilitate its cellular uptake.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

3. Immunomodulatory Effects

Research indicates that 4-NB18C6 may modulate immune responses by affecting calcium ion flux in neutrophils. It has been shown to inhibit reactive oxygen species (ROS) production in activated neutrophils, which is crucial for their functional activity. This modulation suggests potential applications in inflammatory diseases.

Table 3: Effects of this compound on Neutrophil Activity

Case Studies

- Antimicrobial Efficacy : A study demonstrated that when combined with rifampicin, 4-NB18C6 significantly increased the antibacterial activity against multidrug-resistant strains of bacteria, suggesting its potential as an adjuvant therapy.

- Cancer Treatment : In a comparative study with doxorubicin, 4-NB18C6 showed comparable cytotoxic effects against MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 4-Nitrobenzo-18-crown-6, and how do yields vary with starting materials?

Answer: this compound can be synthesized via two primary routes:

- Route 1: Nitration of benzo-18-crown-6, achieving a yield of ~96% under controlled nitration conditions .

- Route 2: Cyclization using triethylene glycol di(-toluenesulfonate), yielding ~76% .

Key methodological considerations: - Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to optimize reaction time.

- Purify via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted precursors.

Q. How are the physical properties (e.g., solubility, melting point) of this compound determined experimentally?

Answer:

- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary methods. Reported as yellow-to-orange crystals with a melting range of 53–58°C for analogous amino-substituted crown ethers .

- Solubility: Assessed in solvents like dichloromethane, THF, and acetonitrile using gravimetric or UV-Vis spectroscopy. This compound is insoluble in water but soluble in polar aprotic solvents .

- Structural Confirmation: X-ray crystallography (e.g., as applied to Dibenzo-18-crown-6 analogs) validates crown ether ring geometry .

Advanced Research Questions

Q. How does this compound selectively bind alkali metal ions, and what methods quantify this selectivity?

Answer:

Q. What experimental strategies resolve contradictions in host-guest complex stability data for nitro-substituted crown ethers?

Answer:

- Variable-Temperature Studies: Use solid-state NMR to probe molecular motions (e.g., pendulum-like cation swings in 18-crown-6 complexes) that affect stability .

- Competitive Binding Assays: Introduce competing ions (e.g., Na vs. K) and analyze complexes via ESI-MS or X-ray diffraction .

- Computational Modeling: DFT or MD simulations predict binding energies and conformational flexibility to validate experimental data .

Q. How do storage conditions and chemical incompatibilities impact the stability of this compound?

Answer:

- Decomposition Pathways: Exposure to strong oxidizers (e.g., HNO) or acids may degrade the nitro group or ether ring, releasing CO and NO gases .

- Stability Optimization:

Methodological Notes

- Synthesis Optimization: Response Surface Methodology (RSM) can statistically optimize parameters (e.g., temperature, catalyst ratio) for higher yields, as demonstrated for analogous crown ethers .

- Safety Protocols: Follow GHS guidelines (e.g., wear PPE, use fume hoods) due to potential skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.